2-Brom-N-(5-Methyl-isoxazol-3-yl)-acetamid

Übersicht

Beschreibung

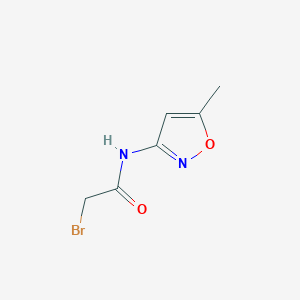

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves the bromination of N-(5-methyl-isoxazol-3-yl)-acetamide. The reaction can be carried out using bromine or other brominating agents under controlled conditions. The general synthetic route is as follows:

Starting Material: N-(5-methyl-isoxazol-3-yl)-acetamide

Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS)

Solvent: Acetonitrile or dichloromethane

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the desired position on the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at moderate temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamide derivatives, while reduction reactions can produce amine derivatives.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide: This compound has a similar structure but with a benzamide group instead of an acetamide group.

N-(5-methyl-isoxazol-3-yl)-acetamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biologische Aktivität

2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The structure of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide includes a bromine atom attached to an isoxazole ring, which enhances its reactivity and potential biological activity. The synthesis typically involves the bromination of N-(5-methyl-isoxazol-3-yl)-acetamide using brominating agents such as bromine or N-bromosuccinimide in solvents like acetonitrile or dichloromethane under controlled conditions.

Antimicrobial Activity

Research indicates that 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Bacillus subtilis | 4.69 | |

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Pseudomonas aeruginosa | 13.40 |

The compound has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Anticancer Activity

Isoxazole derivatives have been investigated for their anticancer properties, and 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide is no exception. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving the modulation of specific molecular targets within cancer cells .

The mechanism by which 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.

- Hydrogen Bonding : The presence of the isoxazole ring allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

- Cellular Pathway Modulation : By influencing signaling pathways associated with cell growth and apoptosis, the compound may play a role in cancer treatment strategies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide:

- A study on isoxazole derivatives indicated that modifications at certain positions significantly enhance antibacterial activity, suggesting that similar modifications could optimize the efficacy of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide .

- Another investigation revealed that compounds containing bromine substituents exhibited increased antibacterial activity compared to their non-brominated counterparts, reinforcing the significance of the bromine atom in enhancing biological interactions .

Comparison with Similar Compounds

The unique structure of 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide sets it apart from other isoxazole derivatives. A comparison with structurally similar compounds is presented in Table 2.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | Bromine on isoxazole ring | Moderate antibacterial activity |

| N-(5-methyl-isoxazol-3-yl)-acetamide | Lacks bromine | Lower reactivity |

| 2-Chloro-N-(5-methyl-isoxazol-3-yl)-acetamide | Chlorine instead of bromine | Different reactivity profile |

Eigenschaften

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYWPJAXHXFGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424486 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92947-26-7 | |

| Record name | 2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.